Epicidin 280 -

Epicidin 280

Catalog Number: EVT-245907
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The biosynthesis of epicidin 280 is encoded by a gene cluster consisting of five open reading frames: eciI, eciA, eciP, eciB, and eciC. These genes are responsible for the production and modification of the peptide precursor. The biosynthetic pathway involves several steps:

  1. Prepeptide Formation: The initial peptide is synthesized on ribosomes as a prepeptide.
  2. Post-Translational Modifications: This prepeptide undergoes dehydration and cyclization reactions facilitated by specific enzymes encoded within the gene cluster. The conversion of serine to dehydroalanine and threonine to dehydrobutyrine is critical for forming the thioether linkages characteristic of lantibiotics .
  3. Heterologous Expression: Epicidin 280 can be produced in heterologous hosts such as Staphylococcus carnosus, which allows for further study and characterization of its properties .
Molecular Structure Analysis

The molecular mass of epicidin 280 has been reported to be approximately 3,133 Da to 3,136 Da. Its amino acid sequence shows a significant similarity (75%) to another lantibiotic known as Pep5. The structure includes several modified residues that are crucial for its biological activity .

Structural Data

  • Molecular Mass: ~3,133 - 3,136 Da
  • Amino Acid Composition: Contains unique residues such as lanthionine and methyllanthionine.
Chemical Reactions Analysis

Epicidin 280 undergoes various chemical reactions during its biosynthesis:

  1. Dehydration Reactions: Catalyzed by specific enzymes (e.g., EciB), which convert serine and threonine residues into dehydroalanine and dehydrobutyrine, respectively.
  2. Thioether Formation: Involves the reaction between cysteine thiol groups and the double bonds formed during dehydration, leading to the formation of lanthionine linkages .

These reactions are essential for developing the mature active form of epicidin 280.

Mechanism of Action

The mechanism through which epicidin 280 exerts its antimicrobial effects primarily involves disrupting bacterial cell membranes. The unique structural features of epicidin 280 allow it to bind to lipid bilayers effectively:

  1. Membrane Interaction: Epicidin 280 interacts with lipid components of bacterial membranes, leading to pore formation.
  2. Cell Lysis: This disruption results in cell lysis and ultimately bacterial death .

The precise molecular interactions are still under investigation but are believed to involve electrostatic attractions between the positively charged regions of the peptide and negatively charged membrane components.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Epicidin 280 is soluble in aqueous solutions, which is typical for peptides.
  • Stability: Exhibits stability under various pH conditions but may be sensitive to extreme temperatures.

Chemical Properties

  • Reactivity: The presence of reactive amino acids allows for interactions with various cellular targets.
  • Antimicrobial Activity: Demonstrates potent activity against Gram-positive bacteria, making it a candidate for therapeutic applications .
Applications

Epicidin 280 has potential applications in various scientific fields:

  • Antimicrobial Research: Due to its efficacy against certain bacterial strains, it is being studied for use as an antibiotic agent.
  • Food Preservation: Its ability to inhibit spoilage organisms makes it a candidate for use in food preservation technologies.
  • Pharmaceutical Development: Research into synthetic analogs could lead to new antibiotics that circumvent resistance mechanisms seen in pathogenic bacteria .
Ribosomally Synthesized Post-Translational Modifications in Epicidin 280 Biosynthesis

Enzymatic Dehydration Mechanisms of Serine/Threonine Residues

The initial modification step in Epicidin 280 biosynthesis involves the dehydration of serine and threonine residues to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. This process is catalyzed by the dehydratase enzyme EciB (HomB in homologous systems) [1] [3]. EciB belongs to the LanB family of dehydratases specific to class I lantibiotics and operates through a two-step mechanism:

  • Glutamylation: A conserved glutamate residue within EciB's active site forms a high-energy glutamyl ester intermediate with the hydroxyl group of the target serine/threonine.
  • Elimination: The glutamyl ester is eliminated, resulting in the formation of a double bond (Dha or Dhb) and release of glutamate [3].

This dehydration is leader peptide-dependent, meaning the N-terminal leader sequence of the pre-peptide (EciA) is essential for recognition and binding by EciB. The core peptide of EciA contains multiple serine and threonine residues targeted for dehydration [1] [3]. In vitro studies on homologous systems indicate EciB likely functions as a dimer, where the monomeric form is inactive. The dimeric structure creates a bifurcated cleft housing the glutamylation domain (N-terminal ~650 residues) and the elimination domain (C-terminal ~240 residues) [3].

Table 1: Key Features of Epicidin 280 Modification Enzymes Compared to Homologs

Enzyme (Function)GeneEpicidin 280 FeaturesHomolog (e.g., Pep5/Nisin)Reference
DehydrataseeciBDimeric structure; Glutamylation + Elimination domainsLanB (e.g., PepB, NisB) [1] [3]
CyclaseeciCα,α barrel structure; Zn²⁺ dependent; Catalyzes thioether ring formationLanC (e.g., PepC, NisC) [1] [3]
ProteaseeciPSubtilisin-like serine protease; Cleaves leader peptide after "FNLD"-like motifLanP (e.g., PepP, NisP) [1] [2] [3]
OxidoreductaseeciOPutative role in reducing N-terminal oxopropionyl; Not essential for activityAbsent in Pep5; Similar function suspected in Epilancin K7 [1]

Lanthionine Ring Formation via Cysteine-Mediated Thioether Linkages

Following dehydration, the cyclase enzyme EciC (HomC in homologous systems) catalyzes the formation of the characteristic lanthionine (Lan; from Dha + Cys) and β-methyllanthionine (MeLan; from Dhb + Cys) rings [1] [3]. These thioether bridges confer structural stability and are essential for the peptide's target interaction and antimicrobial activity. EciC belongs to the LanC family and is a zinc-dependent enzyme.

The cyclization mechanism involves:

  • Substrate Recognition: EciC binds the dehydrated EciA precursor, guided by the leader peptide.
  • Stereospecific Addition: The zinc ion in EciC's active site activates the thiol group of a specific cysteine residue. This thiolate nucleophile then attacks the double bond of a nearby Dha or Dhb residue.
  • Thioether Ring Formation: This Michael-type addition results in the formation of a covalent thioether linkage, creating either a Lan or MeLan bridge [3].

EciC exhibits regio- and stereoselectivity, determining the pattern of ring formation within the core peptide. Epicidin 280 possesses multiple cysteine residues in its core peptide, leading to several intramolecular thioether rings that define its final three-dimensional structure. Mutational studies in homologous systems show that altering cysteine residues disrupts ring formation, abolishes activity, and often leads to precursor instability [1] [3]. EciC possesses an α,α-barrel tertiary structure formed by multiple alpha helices arranged in a toroid, creating a negatively charged active site cavity suitable for binding the modified peptide [3].

Table 2: Cyclization Pattern and Substrate Specificity in Epicidin 280 vs. Homicorcin

FeatureEpicidin 280Homicorcin (HomC)Reference
Core Peptide Cysteines3 Cys residues (based on Pep5 homology ~75%)3 Cys residues [1] [3]
Predicted RingsFormation of 3 thioether bridges (Lan/MeLan)Formation of 3 thioether bridges (Lan/MeLan) [1] [3]
Enzyme Structureα,α barrel; Zn²⁺ dependent; Overall negative chargeα,α barrel; Zn²⁺ dependent; Overall negative charge [3]
Leader DependencyEssential for correct ring formationEssential for correct ring formation [3]

Role of EciO Oxidoreductase in N-Terminal Oxopropionyl Reduction

A distinctive feature of the Epicidin 280 gene cluster is the presence of eciO, located upstream of the immunity gene eciI [1]. EciO is hypothesized to be an oxidoreductase involved in modifying the N-terminus of the mature peptide. The proposed mechanism involves:

  • Instability of N-terminal Didehydro Residue: Like Pep5 and epilancin K7, the first amino acid of the mature Epicidin 280 core peptide after leader cleavage and dehydration is likely a didehydro residue (Dha or Dhb). These residues are chemically unstable when N-terminally exposed.
  • Spontaneous Deamination: The unstable didehydro residue readily undergoes deamination, converting it to an oxopropionyl (pyruvyl) group.
  • Enzymatic Reduction: EciO catalyzes the NAD(P)H-dependent reduction of this N-terminal oxopropionyl group, converting it to a 2-hydroxypropionyl (lactyl) group [1].

This modification is not essential for the core antibacterial activity of Epicidin 280 but appears to influence peptide homogeneity and potentially stability. Crucially, heterologous expression of the epicidin cluster without eciO (using Staphylococcus carnosus TM 300 transformed with eciIAPBC) resulted in a peptide that:

  • Behaved homogeneously during reverse-phase chromatography (in contrast to the two peaks observed for the wild-type peptide from S. epidermidis BN280).
  • Lacked the mass increment corresponding to the reduction step [1].

The observation of two distinct peaks (masses 3,133 ± 1.5 Da and 3,136 ± 1.5 Da) during purification of wild-type Epicidin 280 is consistent with the presence of peptides carrying the oxopropionyl group and the reduced 2-hydroxypropionyl group, respectively. The identical amino acid composition and bioactivity of these two forms suggest the N-terminal modification primarily affects charge/hydrophobicity rather than the core antimicrobial mechanism [1]. EciO shows significant sequence similarity to proteins in the oxidoreductase family, supporting its proposed enzymatic function [1]. This modification represents a novel step in lantibiotic maturation, highlighting the diversity of post-translational modifications in this class of peptides.

Leader Peptide Processing by EciP Protease

The final maturation step involves the proteolytic removal of the leader peptide from the modified precursor peptide (pre-pro-Epicidin 280). This cleavage is performed by EciP, a subtilisin-like serine protease [1] [2]. The leader peptide, while essential for guiding modification enzymes (EciB, EciC), must be removed to activate the antimicrobial function of the core peptide.

The mechanism of EciP involves:

  • Recognition: EciP recognizes specific motifs within the leader peptide core junction region. While not explicitly defined for EciP, homologous proteases like PepP and NisP recognize conserved sequences like "FNLD" or "FDLEI" immediately preceding the cleavage site [1] [3]. Epicidin 280's leader peptide likely contains a similar motif.
  • Cleavage: Using a catalytic triad typical of serine proteases (Ser, His, Asp), EciP hydrolyzes the peptide bond at the C-terminus of the leader sequence, liberating the mature, modified core peptide [1] [2] [3].

Processing typically occurs after the peptide is exported from the cell, often facilitated by an associated ABC transporter. While the Pep5 gene cluster includes a dedicated lanT (ABC transporter) gene essential for high yields, the epicidin 280 cluster lacks a dedicated lanT gene [1]. This suggests either that export is handled by a host-encoded transporter or that EciP cleavage might occur intracellularly or be coupled to another transport system. Heterologous expression of the cluster eciIAPBC in S. carnosus successfully produced active Epicidin 280, demonstrating that the core modification and processing enzymes (EciB, EciC, EciP) are sufficient for functional peptide production, even without eciO and a dedicated lanT within the cloned fragment [1]. The cleavage by EciP is highly specific, ensuring precise N-terminus generation of the active lantibiotic.

Table 3: Leader Peptide Processing Steps in Epicidin 280 Maturation

Processing StageKey FeaturesEnzyme/MechanismReference
Precursor SynthesisRibosomal synthesis of pre-pro-EciA (Leader + Core peptide)Ribosome [1]
Modification GuidanceLeader peptide essential for EciB/EciC recognition and activityInteraction domains on EciB/EciC [1] [3]
Cleavage SignalRecognition motif (e.g., FNLD/FDLEI-like) at leader-core junctionEciP substrate recognition site [1] [3]
Proteolytic CleavageHydrolysis of peptide bond at C-terminus of leaderEciP (Serine protease catalytic triad: Ser-His-Asp) [1] [2]
Mature Peptide ReleaseLiberation of active core peptide with specific N-terminus (subject to EciO action)Export (host transporter?) + EciP activity [1]

The intricate, multi-step post-translational modification pathway of Epicidin 280 exemplifies the complexity of lantibiotic biosynthesis. From the initial dehydration and cyclization forming the defining thioether bridges to the unique N-terminal reduction by EciO and the final activating cleavage by EciP, each step is precisely controlled by dedicated enzymes encoded within its compact gene cluster. Understanding these mechanisms provides fundamental insights into lantibiotic diversity and paves the way for bioengineering approaches to develop novel antimicrobial agents.

Properties

Product Name

Epicidin 280

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